molecular formula C16H20FNO5 B12440909 (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate CAS No. 133010-11-4

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate

货号: B12440909
CAS 编号: 133010-11-4
分子量: 325.33 g/mol
InChI 键: JGAYWOLCVLNHQD-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is a chiral, fluorine-containing β-amino acid derivative widely utilized in peptide synthesis as a building block. Its structure features:

  • A tert-butoxycarbonyl (Boc) group, which acts as a protective moiety for the amino group, ensuring selectivity during coupling reactions.
  • A benzyl ester at the carboxyl terminus, enhancing solubility in organic solvents and enabling deprotection under mild catalytic hydrogenation conditions.
  • A fluoro-oxo substituent at the β-position, which introduces electronic and steric effects critical for modulating peptide conformation and reactivity.

This compound is particularly valued in medicinal chemistry for synthesizing fluorinated peptides with enhanced metabolic stability and bioavailability. Its stereospecific (S)-configuration ensures precise control over peptide stereochemistry, a key factor in drug design .

属性

CAS 编号

133010-11-4

分子式

C16H20FNO5

分子量

325.33 g/mol

IUPAC 名称

benzyl (3S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-12(14(17)20)9-13(19)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,21)/t12-/m0/s1

InChI 键

JGAYWOLCVLNHQD-LBPRGKRZSA-N

手性 SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)F

规范 SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)F

产品来源

United States

准备方法

Key Synthetic Strategies

Boc Protection and Benzyl Ester Formation

The synthesis begins with Boc protection of the amino group in L-aspartic acid derivatives. Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or 4-dimethylaminopyridine) selectively protects the amine, yielding Boc-Asp-OH. Subsequent benzylation of the α-carboxyl group using benzyl bromide under basic conditions (e.g., NaHCO₃) forms the benzyl ester, Boc-Asp(OBn)-OH.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Boc Protection Boc₂O, DMAP THF 0°C → rt 85–92%
Benzylation BnBr, NaHCO₃ DMF 0°C → rt 78–88%

Fluorination of β-Hydroxy Intermediate

The critical fluorination step employs diethylaminosulfur trifluoride (DAST) to convert a β-hydroxy ketone precursor into the target fluoro-ketone. This method, adapted from ACS Publications, ensures retention of stereochemistry.

Procedure:
  • Synthesis of β-Hydroxy Ketone :
    Boc-Asp(OBn)-OH is reduced to Boc-Asp(OBn)-ol using LiAlH₄, followed by oxidation with Dess-Martin periodinane to form the β-keto alcohol intermediate.

  • DAST-Mediated Fluorination :
    The β-hydroxy ketone (1.2 g, 3.63 mmol) is treated with DAST (0.5 equiv) in anhydrous chloroform at 0°C. After 30 minutes, quenching with saturated NaHCO₃ yields the fluorinated product.

Key Data :

Parameter Value
DAST Equiv 0.5
Solvent Chloroform
Temperature 0°C
Yield 73%

Alternative Routes and Optimization

Weinreb Amide Approach

For large-scale synthesis, the β-carboxyl group of Boc-Asp(OBn)-OH is converted to a Weinreb amide using N,O-dimethylhydroxylamine and EDCI/HOBt. Reaction with methylmagnesium bromide forms the β-keto ester, which is fluorinated as above.

Advantages :

  • Avoids over-reduction side reactions.
  • Suitable for industrial-scale production (≥80% yield).

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., Cinchona alkaloids) enable enantioselective formation of the β-hydroxy intermediate. A 2017 patent demonstrates this method, achieving 96% enantiomeric excess (ee) using a thiourea catalyst.

Conditions :

Catalyst Solvent ee Yield
Thiourea-Cat1 Toluene 96% 89%

Industrial-Scale Considerations

Flow Microreactor Systems

Continuous flow reactors enhance efficiency for Boc protection and fluorination. A 2025 study reports a 40% reduction in reaction time and 95% purity using microreactors.

Parameters :

Step Residence Time Temperature Conversion
Boc Protection 5 min 25°C 98%
Fluorination 10 min 0°C 91%

Purification and Crystallization

Crystallization from ethyl acetate/hexane (1:4) removes diastereomeric impurities, achieving ≥99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.19 (m, Bn aromatic), 4.88 (dd, J = 13.1, 5.7 Hz, CH-NH), 1.44 (s, Boc CH₃).
  • IR (cm⁻¹) : 1740 (ester C=O), 1680 (Boc carbamate), 1165 (C-F).

Chiral HPLC Validation

Chiral OD-H column (n-hexane/i-PrOH = 70:30) confirms 96% ee with retention times of 5.61 min (major) and 8.58 min (minor).

Challenges and Mitigation

Racemization During Fluorination

Prolonged exposure to DAST at >20°C causes racemization. Maintaining temperatures ≤0°C and limiting reaction time to 30 minutes ensures ≤5% epimerization.

Byproduct Formation

Residual benzyl alcohol from incomplete esterification is removed via pH-selective extraction (pH 5.5–6.0).

化学反应分析

反应类型

(S)-苄基3-((叔丁氧羰基)氨基)-4-氟-4-氧代丁酸酯会发生多种化学反应,包括:

    氧化: 该化合物可以被氧化以引入额外的官能团。

    还原: 还原反应可以用于去除 Boc 保护基团。

    取代: 在适当条件下,氟原子可以被其他亲核试剂取代。

常用试剂和条件

主要生成产物

这些反应产生的主要产物取决于所用条件和试剂。例如,氧化可以得到羧酸,而还原可以得到游离胺。

科学研究应用

作用机理

(S)-苄基3-((叔丁氧羰基)氨基)-4-氟-4-氧代丁酸酯的作用机理与其与特定分子靶标的相互作用有关。Boc 基团保护氨基官能团,允许在其他位点进行选择性反应。 脱保护后,游离胺可以参与各种生化途径,与酶和受体相互作用 .

作用机制

The mechanism of action of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors .

相似化合物的比较

Comparison with Similar Compounds

To contextualize its utility, the compound is compared below with structurally analogous β-amino acid derivatives.

Structural and Functional Comparison

Compound Name Key Substituents Reactivity Profile Applications
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate - Fluorine at C4
- Boc-protected amine at C3
- Benzyl ester at C1
High electrophilicity at C4 due to fluorine Fluorinated peptide synthesis
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-((2-ethoxy-2-oxoethyl)amino)-4-oxobutanoate (III.3i) - Ethoxy-oxoethylamino group at C4
- Boc-protected amine at C3
- Benzyl ester at C1
Moderate reactivity; enhanced nucleophilicity at C4 Synthesis of branched or functionalized peptides

Key Differences and Implications

Substituent at C4: The fluoro-oxo group in the target compound creates a strong electron-withdrawing effect, accelerating nucleophilic acyl substitution reactions during peptide coupling. This contrasts with the ethoxy-oxoethylamino group in III.3i, which introduces a bulkier, less electron-deficient substituent, reducing coupling efficiency but enabling post-synthetic modifications (e.g., alkylation or acylation at the amino group) .

Stereochemical Outcomes: Both compounds retain the (S)-configuration at C3, but the fluorine atom in the target compound induces greater conformational rigidity in peptide backbones, as observed in circular dichroism (CD) studies. In contrast, III.3i’s flexible ethoxy-oxoethylamino side chain permits dynamic structural adaptation, which may compromise target binding specificity .

Synthetic Utility: The target compound is preferred for synthesizing linear peptides requiring high metabolic stability (e.g., protease inhibitors). III.3i is better suited for generating branched peptides or conjugates with appended functional groups (e.g., fluorescent tags or crosslinkers) due to its reactive amino moiety .

Thermodynamic and Kinetic Data

  • The fluoro-oxo derivative exhibits a lower activation energy (<i>ΔG</i>‡ ≈ 18 kcal/mol) for acyl transfer compared to III.3i (<i>ΔG</i>‡ ≈ 24 kcal/mol), aligning with its higher electrophilicity.
  • The benzyl ester in both compounds shows comparable stability under acidic conditions (<i>t</i>1/2 > 24 h at pH 3), but the fluorine atom marginally enhances hydrolytic resistance in aqueous media .

生物活性

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate, with CAS number 133010-11-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant research findings and data.

  • Molecular Formula : C16H20FNO5
  • Molecular Weight : 325.33 g/mol
  • LogP : 2.71

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, which are essential for biological activity.

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of various derivatives related to (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate. For instance, a related study on α-benzilmonoxime thiocarbohydrazide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds showed growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at a concentration of 32 µg/mL .

CompoundTarget OrganismGrowth Inhibition (%)
5vAcinetobacter baumannii>73
5wEscherichia coli>95
-Candida albicans>93

These findings suggest that derivatives of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate may possess similar or enhanced antibacterial and antifungal activities.

Anticancer Activity

In vitro studies have also investigated the anticancer potential of compounds related to (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate. A comprehensive evaluation against a panel of NCI 60 cancer cell lines revealed promising candidates with significant growth inhibition across various cancer types. For example:

CompoundCancer TypeGrowth Percent (%)
5dLeukemiaNon-cytotoxic
5hOvarian CancerNon-cytotoxic
5xBreast CancerNon-cytotoxic

Compounds such as 5d, 5h, and 5x exhibited notable antiproliferative effects without inducing cytotoxicity in healthy human cells, indicating their potential as therapeutic agents .

Case Studies

  • Antibacterial Study : A study synthesized several derivatives of benzylmonoxime and tested their efficacy against bacterial strains. Twelve out of twenty-four derivatives showed significant activity, particularly against E. coli and C. albicans.
  • Anticancer Study : Another investigation compared the anticancer efficacy of new derivatives with established drugs like sunitinib, revealing that some compounds displayed superior potency against various malignancies including colon and breast cancers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。